3-(1-Aminocyclopentyl)aniline hydrochloride
Description
3-(1-Aminocyclopentyl)aniline hydrochloride is an aromatic amine derivative featuring a cyclopentylamine substituent at the 3-position of the aniline ring, with the amine group protonated as a hydrochloride salt. The cyclopentyl group confers conformational rigidity and moderate lipophilicity, which may enhance binding to biological targets or improve solubility in organic matrices. Synthesis routes for similar compounds often involve reflux reactions with hydrochloric acid (e.g., 3-[(Phenylsulfonyl)methyl]aniline hydrochloride, 91% yield) , though specific protocols for this compound remain speculative.
Properties
Molecular Formula |
C11H17ClN2 |
|---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
3-(1-aminocyclopentyl)aniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,12-13H2;1H |
InChI Key |
VDYOBFGBOIIYLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopentyl)aniline hydrochloride typically involves the reaction of cyclopentylamine with aniline under controlled conditions. The process can be summarized as follows:
Cyclopentylamine Preparation: Cyclopentylamine is prepared by the hydrogenation of cyclopentanone in the presence of ammonia and a suitable catalyst.
Coupling Reaction: Cyclopentylamine is then reacted with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form 3-(1-Aminocyclopentyl)aniline.
Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of 3-(1-Aminocyclopentyl)aniline hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminocyclopentyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, such as halogens or alkylating agents, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced amines and related derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
Scientific Research Applications
3-(1-Aminocyclopentyl)aniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopentyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The cyclopentyl group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences among analogs arise from substituent groups, impacting molecular weight, solubility, and reactivity:
Note: Data for 3-(1-Aminocyclopentyl)aniline HCl is inferred from analogs due to lack of direct evidence.
Biological Activity
3-(1-Aminocyclopentyl)aniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, including case studies and research data.
Structural Characteristics
3-(1-Aminocyclopentyl)aniline hydrochloride features a cyclopentyl group attached to an aniline structure, which may influence its interaction with biological targets. The molecular formula is CHClN, with a molecular weight of approximately 201.71 g/mol.
The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), specifically CDK9, which plays a crucial role in the regulation of transcription and cell cycle progression. Inhibition of CDK9 can lead to apoptosis in cancer cells, making this compound a candidate for anti-cancer therapy.
Table 1: Biological Activity Data
| Target | IC50 (nM) | Selectivity | Effect |
|---|---|---|---|
| CDK9/Cyclin T1 | 6 | High | Induces apoptosis |
| CDK1/Cyclin A | 2980 | Low | Minimal effect |
| CDK2/Cyclin A | 397 | Moderate | Moderate effect |
| CDK4/Cyclin D1 | 3130 | Low | Minimal effect |
Case Studies and Research Findings
- Apoptosis Induction : In vitro studies have demonstrated that 3-(1-Aminocyclopentyl)aniline hydrochloride significantly induces apoptosis in various cancer cell lines, such as MDA-MB-231 and Hs 578T. The concentration required for a five-fold increase in activated caspase-3 was measured, indicating robust apoptotic signaling pathways activated by the compound .
- Cell Cycle Arrest : The compound has also been shown to cause cell cycle arrest in treated cells, as evidenced by increased levels of phosphorylated histone H3, which marks mitotic cells. This suggests that the compound not only induces apoptosis but also disrupts normal cell cycle progression .
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicate favorable properties for oral bioavailability. The compound exhibits good solubility at physiological pH and an acceptable logD value, suggesting it could be developed into an effective oral medication .
Comparative Analysis with Other Compounds
To provide context for the activity of 3-(1-Aminocyclopentyl)aniline hydrochloride, it is useful to compare it with other known CDK inhibitors.
Table 2: Comparison with Other CDK Inhibitors
| Compound | IC50 (nM) | Targeted CDK | Selectivity |
|---|---|---|---|
| Compound A | 10 | CDK9 | High |
| Compound B | 500 | CDK2 | Moderate |
| 3-(1-Aminocyclopentyl)aniline hydrochloride | 6 | CDK9 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
